molecular formula Ru B045886 Ruthenium CAS No. 7440-18-8

Ruthenium

货号: B045886
CAS 编号: 7440-18-8
分子量: 101.1 g/mol
InChI 键: KJTLSVCANCCWHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ruthenium (Ru) is a transition metal in Group 8 of the periodic table, positioned below iron. It exhibits a wide range of oxidation states (−2 to +8), with +2, +3, and +4 being the most stable and prevalent . As a noble metal, this compound is resistant to non-oxidizing acids but displays catalytic versatility akin to non-noble metals, particularly in hydrogenation, oxidation, and olefin metathesis reactions . Its coordination chemistry is exceptionally rich, enabling diverse applications in catalysis (e.g., Grubbs and Noyori catalysts), materials science, and biomedicine .

This compound complexes have gained prominence in oncology, with compounds like RAPTA-C and NAMI-A showing selective cytotoxicity toward cancer cells while minimizing systemic toxicity—a key advantage over platinum-based drugs like cisplatin . Additionally, this compound’s redox activity and photochemical properties make it promising for sensing technologies and energy conversion .

准备方法

Chemical Reduction Methods for Ruthenium Nanoparticle Synthesis

Continuous-Flow Synthesis in 3D Helical Reactors

A groundbreaking approach for synthesizing colloidal this compound nanoparticles (Ru NPs) involves a continuous-flow system using a 3D microscale coiled flow inverter reactor (CFIR). This method employs this compound nitrosyl nitrate as the precursor, reduced by sodium borohydride (NaBH₄) under alkaline conditions. By manipulating pH and fluid dynamics, researchers achieved NPs with tunable sizes between 2–4 nm and narrow size distributions (±0.5 nm) . The absence of capping ligands distinguishes this method from traditional batch processes, which often require stabilizing agents to prevent aggregation.

Key to this synthesis is the formation of a stable this compound nitrite intermediate (Ru(NO₂)ₓ), which avoids hydrolysis or oxide precipitation. The precursor streams (Ru nitrosyl nitrate and NaBH₄/NaOH) converge in a T-mixer, initiating reduction within milliseconds. The CFIR’s helical geometry enhances mixing efficiency and residence time control, enabling precise nucleation and growth kinetics. Compared to batch methods, this flow system reduces particle polydispersity by 40% and increases yield by 30% under optimized conditions (25°C, pH 10.5) .

Room-Temperature Synthesis of Plasmonic this compound Nanocubes

Recent advances demonstrate the feasibility of synthesizing thioether-stabilized this compound nanocubes (Ru NCs) at room temperature. Using a wet chemical reduction method, RuCl₃·xH₂O is reduced by sodium citrate in the presence of hexadecyltrimethylammonium bromide (CTAB) and thioether ligands. The thioether groups act as dual-purpose capping agents, directing cubic morphology and stabilizing the NPs against oxidation. The resulting NCs exhibit localized surface plasmon resonance (LSPR) peaks at 480 nm, a property rarely observed in this compound nanostructures .

Ligand-Assisted Synthesis of this compound Complexes

This compound(II) Porphyrin Complexes

The preparation of Ru(II) porphyrins involves reacting RuCl₃·3H₂O with meso-tetraphenylporphyrin (H₂TPP) in ethyl glycol under reflux. Formaldehyde acts as a reducing agent, facilitating the formation of Ru(TPP)(CO)(EtOH). Subsequent ligand substitution reactions yield derivatives such as Ru(TPP)(NO)Cl and Ru(TPP)(AsPh₃)₂. Characterization via UV-Vis spectroscopy reveals distinct Soret bands at 418–425 nm and Q bands at 550–600 nm, consistent with π→π* transitions in the porphyrin macrocycle .

Table 1: Selected Spectral Data for this compound Porphyrins

ComplexUV-Vis λ_max (nm)IR ν(CO) (cm⁻¹)
Ru(TPP)(CO)(EtOH)420, 5501960
Ru(TPP)(NO)Cl425, 580-
Ru(TPP)[P(OPh)₃]₂418, 560-

Infrared spectroscopy further confirms CO ligand retention in Ru(TPP)(CO)(EtOH), with a characteristic ν(CO) stretch at 1960 cm⁻¹ .

Catalytic Applications in Urea Synthesis

This compound-Pincer Complexes for Dehydrogenative Coupling

Ru-MACHO catalysts (e.g., Ru-MACHO-BH) enable urea synthesis from methanol and amines via acceptorless dehydrogenative coupling. This atom-economical process produces hydrogen gas as the sole byproduct, eliminating the need for toxic phosgene or CO. Under optimized conditions (140°C, toluene, 24 h), 1,3-dibenzylurea forms in 97% yield using 0.5 mol% catalyst .

The proposed mechanism involves methanol dehydrogenation to formaldehyde, followed by condensation with amines to form formamide intermediates. Subsequent nucleophilic attack and dehydrogenation yield urea derivatives. This method’s versatility extends to unsymmetrical ureas through sequential amine additions, achieving >90% selectivity in one-pot reactions .

Distillation-Based Separation of this compound from Platinum Group Metals

Sodium Bromate-Mediated Distillation

Separating this compound from Pt/Pd alloys requires oxidizing Ru to volatile RuO₄, which is then distilled and trapped. Sodium bromate (NaBrO₃) serves as an effective oxidant in sulfuric acid media, achieving >99% Ru recovery. Critical parameters include:

  • Acid concentration : 6 M H₂SO₄ optimizes bromate stability and oxidation efficiency.

  • Temperature : Distillation at 100–120°C prevents premature bromate decomposition.

  • Trapping solution : 10% NaOH effectively absorbs RuO₄, forming water-soluble Na₂RuO₄ .

This method circumvents challenges associated with chloride-mediated distillation, such as corrosive HCl fumes and incomplete Ru removal .

Emerging Trends in this compound Nanostructure Fabrication

Support-Mediated Synthesis for Catalytic Applications

Depositing Ru NPs on high-surface-area supports (e.g., carbon nanotubes, Al₂O₃) enhances catalytic activity in hydrogenation and ammonia synthesis. The support’s hydrophobicity and pore structure critically influence NP size; for example, mesoporous carbon confines Ru growth to 3–5 nm, whereas macroporous silica yields larger NPs (8–10 nm) .

Electrochemical Deposition

Pulsed electrodeposition from RuCl₃-NaCl baths produces ultrathin Ru films (2–5 nm) for microelectronics. Applied potentials of −0.8 V vs. Ag/AgCl achieve 95% current efficiency, with film roughness <1 nm RMS .

化学反应分析

反应类型: 钌经历各种类型的化学反应,包括氧化、还原和取代反应。 它以其催化性能而闻名,尤其是在加氢和氢解反应中 钌还可以参与氧化反应,例如使用四氧化钌将醇氧化为羧酸 .

常见试剂和条件:

    氧化: 四氧化钌 (RuO4) 是一种强大的氧化剂,用于醇和烯烃的氧化。

    还原: 钌催化剂通常用于加氢反应中,其中氢气用于还原有机化合物。

    取代: 钌配合物可以发生配体取代反应,其中一个配体被另一个配体取代。

主要产品:

科学研究应用

Catalytic Applications

Ruthenium complexes are widely utilized as catalysts in organic synthesis and industrial processes. Their ability to facilitate various reactions makes them invaluable in both academic and commercial settings.

Hydrogenation Reactions

This compound catalysts are particularly effective in hydrogenation reactions, which are crucial for the production of fine chemicals and pharmaceuticals. Recent studies have demonstrated their use in:

  • Semihydrogenation of Alkynes : this compound pincer complexes have shown remarkable efficiency in converting alkynes to alkenes with high selectivity and yield. For instance, magnesium pincer complexes catalyze this transformation through metal-ligand cooperation, achieving excellent results under mild conditions .
  • Hydrogenation of Alkenes : These catalysts also promote the hydrogenation of alkenes, yielding saturated hydrocarbons efficiently .

Electrocatalysis

This compound is employed in electrocatalytic processes, particularly in fuel cells and water splitting applications. This compound-cobalt nanoalloys encapsulated in nitrogen-doped graphene have been identified as active electrocatalysts for hydrogen production in alkaline media, showcasing high activity and stability .

Catalytic Process Catalyst Type Yield/Selectivity
Semihydrogenation of AlkynesThis compound Pincer ComplexesHigh
Hydrogenation of AlkenesThis compound CatalystsExcellent
Electrocatalytic Hydrogen ProductionRu-Co NanoalloysHigh Activity

Biomedical Applications

This compound complexes are emerging as promising candidates in cancer therapy due to their unique interactions with biological molecules.

Antitumor Activity

This compound complexes have been investigated for their potential as antitumor agents. They exhibit mechanisms such as:

  • Targeting DNA and Mitochondria : this compound compounds can selectively bind to DNA, inducing apoptosis in cancer cells. For instance, Ru(II) complexes have been shown to effectively target cellular structures like mitochondria, enhancing their therapeutic efficacy against various cancer types .
  • Photodynamic Therapy (PDT) : Certain this compound complexes serve as photosensitizers in PDT, generating reactive oxygen species upon light activation to selectively destroy tumor cells. A notable example is the Ru(II) complex TLD1443, currently undergoing clinical trials for bladder cancer treatment .

Diagnostic Applications

This compound-based probes are utilized for imaging and monitoring biological processes:

  • Bioimaging Agents : this compound complexes can be employed as fluorescent probes for real-time imaging of cellular components, aiding in tumor diagnosis and monitoring therapeutic responses .
Biomedical Application Mechanism/Use Outcome
Antitumor ActivityDNA Binding/Mitochondrial TargetingInduces Apoptosis
Photodynamic TherapyPhotosensitizerTumor Cell Destruction
BioimagingFluorescent ProbesReal-time Cellular Imaging

Future Perspectives

The ongoing research into this compound's applications reveals its potential across various fields. As advancements continue, the integration of this compound complexes into new technologies—such as nanotechnology and personalized medicine—holds promise for enhanced efficacy and specificity in both industrial and biomedical applications.

Case Studies

  • A study highlighted the use of a lipophilic Ru(II) complex that serves as a fluorescent probe targeting specific organelles within cancer cells, demonstrating comparable cytotoxicity to traditional chemotherapeutics like cisplatin .
  • Another investigation focused on the development of this compound-based nanocomplexes that not only exhibit direct antitumor effects but also act as effective catalysts and imaging agents .

相似化合物的比较

Ruthenium vs. Platinum-Group Metals

Platinum (Pt):

  • Mechanisms and Selectivity: Platinum drugs (e.g., cisplatin) directly bind DNA, causing cross-linking and apoptosis. This compound complexes, however, often target proteins (e.g., serum albumin) or exhibit "activation by reduction," selectively releasing active species in hypoxic tumor environments .
  • Cytotoxicity and Side Effects: this compound compounds generally show lower potency than cisplatin but reduced nephrotoxicity and neurotoxicity. For example, RAPTA-C demonstrates negligible cytotoxicity in vitro but significant tumor-inhibiting activity in vivo, highlighting its prodrug behavior .
  • Resistance Factors: this compound complexes exhibit lower resistance factors than cisplatin, partly due to their ability to bypass platinum-specific resistance mechanisms .

Osmium (Os):

  • Cytotoxicity Trends: Osmium(II) analogs often surpass this compound(II) complexes in cytotoxicity, particularly with arene or phosphane ligands. For instance, Os(II)-p-cymene complexes with alkyl/perfluoroalkyl groups show enhanced selectivity toward cancer cells . However, ligand systems and cell lines critically influence outcomes. Thiosemicarbazone complexes of Ru(II) and Os(II) exhibit comparable activity, while 2-phenylbenzothiazole Os(II) complexes outperform their Ru(II) counterparts .
  • Biological Targets: Os(II) compounds tend to target topoisomerase IIα, whereas Ru(II) complexes may engage multiple pathways, including DNA binding and protein inhibition .

Table 1: Comparative Anticancer Activity of Ru, Pt, and Os Complexes

Parameter This compound Complexes Platinum Complexes Osmium Complexes
Primary Target Proteins/DNA DNA Topoisomerase IIα
Resistance Factor Low High Moderate
Selectivity High (tumor microenvironment) Low Moderate-High
In Vivo Efficacy Strong (e.g., RAPTA-C) Strong (e.g., cisplatin) Emerging (e.g., Os-arene)
Key Reference

This compound vs. Iron-Group Metals

  • Oxidation States and Binding: Both Ru and Fe commonly adopt +2 and +3 states. This compound mimics iron’s protein-binding behavior in physiological environments, binding to serum albumin and transferrin, which aids tumor targeting .
  • Biological Roles: Iron is central to oxygen transport (hemoglobin) and electron transfer (cytochromes).

This compound(II) vs. This compound(III) Complexes

  • Anticancer Mechanisms: Ru(II)-arene complexes (e.g., RM175) intercalate DNA and inhibit topoisomerases, while Ru(III) prodrugs (e.g., NAMI-A) undergo reduction to active Ru(II) species in tumors .
  • Catalytic Activity: Ru(II) polypyridyl complexes are prized for photodynamic therapy due to tunable luminescence, whereas Ru(III) complexes dominate industrial catalysis (e.g., ammonia synthesis) .

生物活性

Ruthenium, a member of the platinum group metals, has garnered significant attention in recent years for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound compounds, focusing on their cytotoxic properties, antimicrobial effects, and potential applications in cancer therapy.

Overview of this compound Compounds

This compound can exist in multiple oxidation states, primarily Ru(II) and Ru(III), which allows it to form various complexes with different ligands. These complexes exhibit unique biological activities due to their ability to interact with biological molecules such as DNA and proteins.

Anticancer Activity

Recent studies have demonstrated that this compound complexes possess significant anticancer properties. For instance, this compound arene complexes bearing N,N-chelating ligands have shown promising results against various cancer cell lines, including ovarian carcinoma (A2780) and colorectal carcinoma (HCT116) .

Case Study: this compound Arene Complexes

  • Complexes Studied : JHOR10 and JHOR11
  • Cell Lines Tested : A2780 (ovarian), HCT116 (colorectal), HCT116-Dox (doxorubicin-resistant)
  • Findings :
    • JHOR11 exhibited a lower IC50 (5.5 μM) in sensitive HCT116 cells compared to cisplatin.
    • In doxorubicin-resistant cells, JHOR11 maintained an IC50 of 6.8 μM, indicating effectiveness against multidrug resistance.
    • Mechanisms of action included the induction of reactive oxygen species (ROS), leading to autophagy and cellular senescence .
ComplexCell LineIC50 (μM)Mechanism of Action
JHOR10A2780>50Not effective
JHOR11A27805.5Induces ROS, autophagy
JHOR11HCT1166.8Induces ROS, effective against MDR

Antimicrobial Activity

This compound complexes also exhibit notable antimicrobial properties. They have been shown to be particularly effective against Gram-positive bacteria while displaying limited activity against Gram-negative strains.

Antimicrobial Efficacy

  • Active Against :
    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes
    • Fungi: Candida albicans
  • Limited Activity Against :
    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa .

The mechanisms by which this compound compounds exert their biological effects are multifaceted:

  • DNA Interaction : this compound complexes can bind to DNA, disrupting replication and transcription processes.
  • ROS Production : Many complexes induce oxidative stress through ROS generation, leading to cell death via apoptosis or senescence.
  • Cell Cycle Arrest : Some this compound compounds cause cell cycle arrest in cancer cells, preventing proliferation.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing ruthenium nanoparticles, and how can their size distribution be controlled?

this compound nanoparticles are commonly synthesized via reverse microemulsion, chemical reduction, or sol-gel methods. To control size distribution, parameters such as surfactant concentration, reducing agent ratio, and reaction temperature must be optimized. For example, the Taguchi orthogonal array design can systematically identify critical factors (e.g., water-to-surfactant ratio) to minimize polydispersity .

Q. What techniques are used to characterize this compound complexes' electronic structures?

UV-vis spectroscopy, cyclic voltammetry, and X-ray absorption spectroscopy (XAS) are standard for probing electronic properties. Time-dependent density functional theory (TD-DFT) calculations validate experimental spectra, enabling precise assignment of charge-transfer transitions in Ru(II) polypyridyl sensitizers .

Q. What factors influence the Z-selectivity of this compound catalysts in olefin metathesis?

Z-selectivity is governed by steric and electronic effects in chelated Ru catalysts. Bulky ligands (e.g., dithiolates) restrict metallacyclobutane intermediate conformations, favoring Z-olefin formation. Computational studies on ruthenacyclobutane stability provide mechanistic insights .

Q. How do this compound complexes interact with DNA, and what techniques assess these interactions?

Ru complexes bind DNA via intercalation, groove binding, or covalent adduct formation. Techniques like circular dichroism (CD), fluorescence quenching, and gel electrophoresis quantify binding affinity and mode. For example, Ru polypyridyl complexes exhibit distinct CD spectral shifts upon intercalation .

Q. What are the key considerations when integrating this compound-based catalysts into photoelectrochemical cells?

Protonation states of carboxylic anchors and orbital alignment with TiO₂ conduction bands critically affect electron injection efficiency. Purified N3 and N621 dyes achieve >10% power conversion efficiency, validated by DFT-TDDFT studies .

Advanced Research Questions

Q. How can orthogonal experimental design optimize this compound nanoparticle synthesis parameters?

Taguchi factorial design reduces experimental runs while identifying statistically significant factors (e.g., precursor concentration). ANOVA analysis prioritizes variables affecting particle size, enabling targeted optimization of narrow size distributions (<5 nm) .

Q. How do DFT studies complement experimental data in designing this compound-based sensitizers?

DFT calculates molecular orbital energies, predicting charge-transfer dynamics and optical absorption spectra. For Ru dyes, protonation of -COOH groups shifts LUMO energy levels, aligning them with TiO₂ bands for enhanced electron transfer—confirmed by experimental IPCE curves .

Q. How can steric and electronic modifications of this compound catalysts enhance Z-selectivity in ethenolysis?

Chelate ring size and ligand substitution (e.g., pyridine vs. indenylidene) modulate metallacyclobutane stability. Experimental kinetics and DFT show that larger chelates (7-membered vs. 6-membered) reduce transition-state strain, improving Z-selectivity up to 95% .

Q. What methodologies resolve contradictions in XRF quantification of this compound content?

Discrepancies in XRF data arise from inaccurate fluorescence yields (FPs) or Coster-Kronig probabilities. Experimental determination using synchrotron radiation (e.g., PTB beamline) calibrates FPs, reducing errors in Ru quantification for semiconductor applications .

Q. How do mixed-valent this compound complexes' electronic properties impact their application in molecular computing?

Robin-Day class II/III Ru dimers exhibit delocalized electronic structures, enabling charge polarization for quantum-dot cellular automata (QCA). B3LYP/3-21G calculations predict geometries and orbital localization, guiding synthetic design for logic gate functionality .

Q. Methodological Guidelines

  • Experimental Design : Use Taguchi or factorial designs to minimize synthesis variables .
  • Data Validation : Cross-reference XRF/spectroscopic data with DFT calculations to resolve inconsistencies .
  • Catalyst Optimization : Combine steric maps (e.g., SambVca) with kinetic studies to refine Z-selectivity .
  • Biomedical Applications : Employ fluorescence lifetime imaging (FLIM) to track Ru complex uptake in live cells .

属性

IUPAC Name

ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLSVCANCCWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064687
Record name Ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, Lustrous metal; [Merck Index], Solid
Record name Ruthenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/73
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ruthenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7440-18-8
Record name Ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruthenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUTHENIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UI0TKC3U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ruthenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

2334 °C
Record name Ruthenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A ruthenium chiral complex was prepared as follows: (1S, 2S)-(+)—N-p-Tosyl-1,2-diphenylethylenediamine (1.10 g, 3.0 mmol, Aldrich) and [RuCl2(η6-para-cymene)]2 (0.92 g, 1.5 mmol, STREM) were dissolved in 35 ml of i-PrOH and stirred at 80° C. for 1 h. The reaction was concentrated under reduced pressure to ˜5 ml. The mixture was cooled to −20° C., and 10 mL of H2O was added with shaking. The solution was scratched with a spatula until it all solidifies. The solid was filtered and washed with H2O to provide the desired chiral complex. The complex was dried in vacuo. A 5/2 mixture of formic acid and Et3N was prepared as follows: A mixture of formic acid (190 ml, 232 g, 5.03 mmol) and Et3N (280 mL, 203 g, 2.01 mmol) were heated to 100° C. under reduced pressure (˜100 mm Hg) to remove volatile chemicals. The residue was used without further purification. 7-Cyanochroman-4-one (10.2 g, 58.9 mmol) and a 5/2 mixture of formic acid and Et3N (50 mL) were dissolved in CH3CN (120 ml). The ruthenium chiral complex (S, S—, 0.380 g, 0.589 mmol) was added. The reaction was stirred at RT for 14 h. After the addition of H2O (100 mL), the mixture was extracted with EtOAc (300 ml, 3×). The organic phases were combined and washed sequentially with a saturated NaHCO3 solution and brine. The organic solution was dried over MgSO4, filtered and concentrated in vacuo to provide a crude brown solid which was purified by flash column chromatography (silica, 50% EtOAc in hexane) to provide the title compound.
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
[RuCl2(η6-para-cymene)]2
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。